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Compound of Interest

\\

2-(2,4-Difluorophenyl)-2-
Compound Name:
methylpropanamide

CAS No.: 2411260-86-9

Cat. No.: B2489833

Get Quote

Compound Identification & Significance

IUPAC Name: 2-(2,4-Difluorophenyl)-2-methylpropanamide|[1]
Common Name:

-Dimethyl-2,4-difluorophenylacetamide; 2-(2,4-Difluorophenyl)isobutyramide

CAS Registry Number:2411260-86-9

Molecular Formula:

Molecular Weight: 199.20 g/mol

Structural Features:

o Aryl Core: 2,4-Difluorophenyl ring (electron-deficient, distinct NMR splitting).

o Linker: Quaternary carbon (
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-position) bearing a gem-dimethy! group.

o Functional Group: Primary amide (

Significance: This compound serves as a stable, crystalline precursor for introducing the 2,4-
difluorophenyl-isobutyryl moiety, a pharmacophore known to enhance metabolic stability and
lipophilicity in bioactive molecules.

Synthesis & Impurity Profile (Context for Spectra)

To accurately interpret spectroscopic data, one must understand the synthetic origin. The
primary route involves the dialkylation of 2,4-difluorophenylacetonitrile followed by controlled
hydrolysis.

Synthesis Workflow (Graphviz)

2-(2,4-Difluorophenyl)-2-methylpropanamide
(Target)
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. »: Impurity: Mono-methylated Amide :
i (Incomplete Alkylation)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the origin of potential mono-methylated impurities
detectable by NMR.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for high-purity (>98%)
material.

A. Mass Spectrometry (ESI-MS)

« lonization Mode: Electrospray lonization (ESI), Positive Mode (
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» Key Diagnostic lons:

m/z (Calculated)

lon Identity Interpretation

Protonated molecular ion

200.1

(Base Peak).

Sodium adduct (common in
222.1

unbuffered solvents).

Loss of ammonia; formation of
183.1 S

acylium ion.

Tropylium-like Carbocation.

Loss of the amide group
155.1 generates a stable tertiary

carbocation stabilized by the

aryl ring.

Fragmentation Pathway (Graphviz):

CONH2 (44 v)

Ar-C+(Me)2
(Carbocation)
m/z 155.1

Click to download full resolution via product page
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Figure 2: Proposed ESI-MS fragmentation pathway.

B. Nuclear Magnetic Resonance (NMR)

Solvent:

(Preferred for amide proton visibility) or
. Internal Standard: TMS (
0.00 ppm).

The proton spectrum is characterized by a distinct gem-dimethyl singlet and a complex
aromatic region due to F-H coupling.

Chemical Shift Coupling
( Multiplicity Integration Assignment EEEERE |
» Ppm) , Hz)
7.45-7.35 td/m 1H H-6 (Aromatic)
7.20-7.10 ddd/m 1H H-3 (Aromatic)
7.05-6.95 td 1H H-5 (Aromatic)
NH (Amide, Exchangeable
6.90 brs 1H with
)
NH (Amide, Exchangeable
6.60 brs 1H with
)
-C(CH
Gem-dimethyl
1.48 s 6H ) ,
(Singlet)
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¢ Note on Amide Protons: In

, the amide protons typically appear as two very broad humps around 5.5-6.5 ppm due to
restricted rotation and quadrupole broadening.

sharpens these signals.

» Note on Aromatic Region: The 2,4-difluoro substitution pattern creates a "pseudo-quartet” or
"triplet of doublets" appearance for H-3 and H-5 due to strong

coupling (typically 8—10 Hz).
Carbon signals are split by Fluorine (

, Spin 1/2).
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Chemical Shift ( Coupling (
Multiplicity Assignment

» Ppm) » H2)

177.5 S C=0 (Amide)

162.0 dd C-4 (C-F) :

160.5 dd C-2 (C-F) ,

129.5 dd C-6

127.0 dd C-1 (Quaternary)

111.0 dd C-5

104.5 t (pseudo) C-3 (Triplet appearance)
C-(

45.2 S Quaternary Carbon
)

26.5 s -CH Methyl groups

e -108.5 ppm: m, 1F (F at position 4)

e -112.0 ppm: m, 1F (F at position 2)

o Note: Shifts are referenced to

(0 ppm). The signals will appear as complex multiplets due to F-F and F-H coupling.

C. Infrared Spectroscopy (FT-IR)

o Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
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» Key Absorption Bands:

Wavenumber (

Intensity Assignment
)
N-H Stretch (Primary Amide
3380, 3190 Medium, Broad doublet:
asymmetric/symmetric).
C-H Stretch (Aliphatic
2980 - 2930 Weak
methyls).
Amide | (C=0 Stretch).
1665 Strong Characteristic of primary
amides.
1610 Medium Amide Il (N-H Bending).
1500, 1425 Medium C=C Stretch (Aromatic Ring).
1260, 1140 Strong C-F Stretch (Aryl Fluoride).
C-H Bending (1,2,4-
850, 810 Strong

Trisubstituted Benzene).

Quality Control & Impurity Profiling

When analyzing this compound, specific spectral markers indicate common process impurities:

 Nitrile Intermediate (

):

o IR: Sharp peak at ~2240 cm~1 (C

N stretch).

o NMR: Absence of amide protons; shift of methyl singlet to ~1.7 ppm.

e Acid Derivative (
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):

o IR: Broad O-H stretch (2500-3300 cm™1).

o NMR: Loss of NH signals; appearance of broad COOH proton at >11 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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